molecular formula C25H45NO4 B196140 Linoleoylcarnitine CAS No. 36816-10-1

Linoleoylcarnitine

Katalognummer: B196140
CAS-Nummer: 36816-10-1
Molekulargewicht: 423.6 g/mol
InChI-Schlüssel: MJLXQSQYKZWZCB-DQFWFXSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-linoleyl-L-carnitine, also known as linoleyl-L-carnitine (C18:2), is a specific esterified long-chain acylcarnitine that serves as a crucial intermediate in cellular energy metabolism. Its primary research value lies in its role in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation to produce energy . Acylcarnitine esters are formed through the action of carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, and once transported inside, carnitine palmitoyltransferase II (CPT2) reconverts them back to acyl-CoA esters for oxidation . This process is fundamental to energy homeostasis, particularly in tissues with high energy demands like cardiac and skeletal muscle . In research settings, O-linoleyl-L-carnitine is a vital biomarker for investigating mitochondrial function and metabolic health. Profiling specific acylcarnitine species, rather than total carnitine levels, provides a more precise window into metabolic flux and disruptions. Scientific studies have identified significant reductions in linoleyl-L-carnitine and other specific acylcarnitines in patients with Chronic Fatigue Syndrome (ME/CFS), where these deficiencies were highly correlated with fatigue levels . This makes it a compound of interest for metabolomic studies aimed at understanding the biochemical underpinnings of idiopathic fatigue and other metabolic disorders. Furthermore, disturbances in fatty acid metabolism and acylcarnitine profiles are implicated in conditions like primary and secondary carnitine deficiencies, which can arise from genetic mutations, liver or kidney disease, or the use of certain medications . This high-purity compound is intended for use as a reference standard in mass spectrometry-based metabolomics, for the investigation of inborn errors of metabolism, and for fundamental research on lipid metabolism and mitochondrial dysfunction. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Eigenschaften

IUPAC Name

(3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLXQSQYKZWZCB-DQFWFXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315971
Record name Linoleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36816-10-1
Record name Linoleoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36816-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleoylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036816101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Quaternary Ammonium Salt Formation

S-epichlorohydrin undergoes nucleophilic substitution with trimethylamine in anhydrous acetonitrile to form (R)-3-chloro-2-hydroxypropyltrimethylammonium chloride. Chiral purity is maintained by gas chromatography (GC) with a chiral column, limiting laevorotatory impurities to <12% w/w.

Cyanation and Linoleoyl Incorporation

The intermediate reacts with sodium cyanide to yield L-3-cyano-2-hydroxypropyltrimethylammonium. Subsequent esterification with linoleoyl chloride (C18:2) in dichloromethane at 50°C for 12 hours introduces the linoleyl group. Excess linoleoyl chloride (1.2 equivalents) ensures complete acylation.

Hydrolysis and Purification

The cyano group is hydrolyzed using 30% HCl at 70–80°C for 5 hours, followed by neutralization with aqueous ammonia. Electrodialysis removes inorganic salts, yielding O-linoleyl-L-carnitine with >98% enantiomeric excess (ee). Final purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) achieves 76–81% overall yield.

Direct Esterification with Linoleoyl Chloride

Reaction Conditions

L-carnitine hydrochloride reacts with linoleoyl chloride in molten monochloroacetic acid (3.5–4.3 mol/L) under HCl gas (3.25–3.75 mol/L) at 70–80°C. This solvent-free method avoids racemization and achieves 81.1% yield for palmitoyl-L-carnitine analogs, scalable to industrial production.

Table 1: Optimized Parameters for Linoleoyl Esterification

ParameterOptimal Range
Linoleoyl chloride1.6–1.85 mol/L
L-carnitine hydrochloride1.2–1.4 mol/L
Temperature70–80°C
Reaction time6–8 hours

Crystallization and Characterization

The crude product is crystallized from acetone/ethyl ether (1:3 v/v), yielding white crystals with a melting point of 178–181°C. Purity is confirmed via HPLC (C18 column, 85:15 acetonitrile:water, 1 mL/min).

Enzymatic Synthesis Using Carnitine Dehydrogenase

Substrate Preparation and Reduction

3-Dehydrocarnitine, an achiral precursor, is reduced to L-carnitine using NADH-dependent carnitine dehydrogenase (CDH). Linoleic acid is enzymatically esterified via lipase-mediated transesterification in non-aqueous media.

NADH Regeneration Systems

Glucose dehydrogenase (GDH) with glucose regenerates NADH, enabling 530 catalytic cycles and 45 g/L L-carnitine production. For O-linoleyl-L-carnitine, immobilized Candida antarctica lipase B (CAL-B) in tert-butanol achieves 92% conversion at 40°C.

Table 2: Enzymatic Process Metrics

MetricValue
CDH specific activity12 U/mg
CAL-B loading10% w/w
Linoleic acid conversion88–95%
Total yield68–74%

Industrial-Scale Halogenation-Esterification

Acid Chloride Route

L-carnitine is converted to its acid chloride using oxalyl chloride (2 equivalents) in dichloromethane. Reaction with linoleyl alcohol (1.5 equivalents) in anhydrous acetonitrile produces O-linoleyl-L-carnitine chloride, isolated via vacuum distillation.

Quality Control

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms <2% D-carnitine contamination. Residual solvents are limited to <0.1% per ICH guidelines.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for O-Linoleyl-L-Carnitine

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Epichlorohydrin76–8198High220–250
Direct esterification78–8199Industrial180–200
Enzymatic68–7495Moderate300–350
Halogenation70–7597High210–230

The direct esterification route offers optimal balance between cost and yield, while enzymatic methods suit high-purity pharmaceutical applications despite higher costs .

Analyse Chemischer Reaktionen

Types of Reactions: O-linoleyl-L-carnitine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

O-linoleyl-L-carnitine has several scientific research applications across various fields:

Wirkmechanismus

O-linoleyl-L-carnitine exerts its effects primarily through its role in fatty acid metabolism. It acts as a carrier molecule, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation. This process is crucial for energy production in cells. The compound interacts with various enzymes and transport proteins involved in the carnitine shuttle pathway .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acylcarnitines

Acylcarnitines vary in chain length, saturation, and functional roles. Below is a detailed comparison of O-linoleyl-L-carnitine with structurally and functionally related compounds:

Structural Comparison

Compound Acyl Chain Chain Length Saturation Molecular Formula Molecular Weight (g/mol) Key Structural Features
O-Linoleyl-L-carnitine Linoleoyl (C18:2) 18 carbons 2 double bonds (9Z,12Z) C25H45NO4 423.64 Polyunsaturated, conjugated diene system
Lauroyl-L-carnitine Lauroyl (C12:0) 12 carbons Saturated C19H38NO4·Cl 379.96 Short-chain, saturated; used in metabolomics
Palmitoyl-L-carnitine Palmitoyl (C16:0) 16 carbons Saturated C23H45NO4 399.61 Long-chain saturated; mitochondrial transport biomarker
Oleoyl-L-carnitine Oleoyl (C18:1) 18 carbons 1 double bond (9Z) C25H47NO4 425.65 Monounsaturated; β-oxidation intermediate
Acetyl-L-carnitine Acetyl (C2:0) 2 carbons Saturated C9H18NO4 204.24 Short-chain; enhances brain energy metabolism

Functional Roles

  • O-Linoleyl-L-carnitine: Primarily transports linoleic acid into mitochondria. Its polyunsaturated structure may influence membrane fluidity and signaling pathways .
  • Lauroyl-L-carnitine: Associated with medium-chain fatty acid disorders (e.g., CPT-II deficiency). Used in metabolomic studies to diagnose lipid metabolism defects .
  • Palmitoyl-L-carnitine : Biomarker for long-chain fatty acid oxidation disorders (e.g., CPT-I/II deficiencies). Accumulation indicates impaired mitochondrial uptake .
  • Oleoyl-L-carnitine : Facilitates oleic acid transport; linked to insulin sensitivity and cardiovascular health .
  • Acetyl-L-carnitine : Crosses the blood-brain barrier, supports cognitive function, and mitigates oxidative stress .

Pharmacokinetic and Bioavailability Differences

  • O-Linoleyl-L-carnitine: Limited oral bioavailability due to its long-chain hydrophobic structure. Typically detected via UHPLC-MS/MS in clinical diagnostics .
  • Acetyl-L-carnitine : High bioavailability; rapidly absorbed and utilized in the brain .
  • Lauroyl-/Palmitoyl-L-carnitine : Require carnitine shuttle proteins for cellular uptake. Accumulate in plasma during metabolic disorders .

Biologische Aktivität

O-linoleyl-L-carnitine is a derivative of L-carnitine, a quaternary ammonium compound crucial for the transport of long-chain fatty acids into mitochondria for β-oxidation. This compound has garnered interest due to its potential biological activities, particularly in energy metabolism, inflammation modulation, and neurological health. This article explores the biological activity of O-linoleyl-L-carnitine, supported by research findings, case studies, and data tables.

Overview of L-Carnitine and Its Derivatives

L-carnitine plays a vital role in cellular energy metabolism by facilitating the transport of fatty acids into the mitochondria. It also participates in the removal of toxic acyl groups from cells. O-linoleyl-L-carnitine is an acylcarnitine formed by the esterification of L-carnitine with linoleic acid (C18:2), which is known for its antioxidant properties and potential health benefits.

The primary function of O-linoleyl-L-carnitine involves:

  • Fatty Acid Transport : It assists in transporting long-chain fatty acids across mitochondrial membranes, crucial for energy production.
  • Regulation of Acyl-CoA/CoA Ratio : By modulating this ratio, it influences various mitochondrial enzymes involved in fatty acid oxidation and energy metabolism.
  • Antioxidant Activity : O-linoleyl-L-carnitine exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

Energy Metabolism

Research indicates that O-linoleyl-L-carnitine enhances fatty acid oxidation, which is essential for energy production in skeletal muscle and other tissues. A study demonstrated that supplementation with carnitines, including O-linoleyl-L-carnitine, improved exercise performance in animal models by increasing lipid utilization during physical activity .

Anti-inflammatory Effects

O-linoleyl-L-carnitine has shown potential anti-inflammatory effects. In vitro studies suggest that it can reduce inflammatory markers such as TNF-α in muscle cells subjected to stress . This property may be beneficial in conditions like obesity and metabolic syndrome, where chronic inflammation is prevalent.

Case Studies

  • Chronic Fatigue Syndrome (CFS) : A study found that patients with CFS had significantly lower levels of linoleyl-L-carnitine compared to healthy controls. This deficiency correlated with symptoms of fatigue and may indicate a disrupted fatty acid metabolism pathway .
  • Metabolic Disorders : In patients with metabolic syndrome, supplementation with L-carnitine derivatives has shown promise in improving lipid profiles and reducing markers of inflammation. Although specific studies on O-linoleyl-L-carnitine are scarce, the implications suggest potential therapeutic roles .

Data Table: Biological Effects of O-linoleyl-L-carnitine

Biological Activity Effect Study Reference
Fatty Acid OxidationEnhanced energy production ,
Anti-inflammatory ResponseReduced TNF-α levels
Neurological ProtectionPotential benefits in neurodegeneration ,
Muscle RecoveryImproved physical performance

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying O-linoleyl-L-carnitine in biological matrices, and how are they optimized for reproducibility?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Key validation parameters include linearity (calibration curves spanning expected concentrations), intra-/inter-day precision (<15% CV), and recovery rates (80–120%) . Sample preparation should involve solid-phase extraction to minimize matrix effects. Documentation must follow guidelines for experimental reproducibility, including detailed protocols for instrument settings and quality control samples .

Q. How should researchers design controlled experiments to assess O-linoleyl-L-carnitine’s metabolic effects in preclinical models?

  • Methodology : Use randomized block designs to account for biological variability. Include:

  • Control groups : Vehicle-only and baseline metabolite-level cohorts.
  • Dose-response arms : At least three concentrations to establish efficacy and toxicity thresholds.
  • Blinding : Analysts should be blinded to treatment groups during data collection to reduce bias.
    Statistical power analysis (e.g., G*Power) must justify sample sizes, and NIH guidelines for preclinical reporting should be followed .

Q. What criteria should guide literature reviews to evaluate O-linoleyl-L-carnitine’s role in lipid metabolism?

  • Methodology : Systematically search PubMed, Scopus, and Web of Science using MeSH terms (e.g., "carnitine analogs," "fatty acid oxidation"). Prioritize primary studies with mechanistic data over observational reports. Critically appraise sources using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and document exclusion criteria (e.g., studies without validation of compound identity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for O-linoleyl-L-carnitine across species?

  • Methodology : Conduct a meta-analysis stratified by species, dosing regimens, and analytical methods. Use multivariate regression to identify confounding variables (e.g., interspecies differences in cytochrome P450 activity). Validate hypotheses via cross-species comparative studies with harmonized protocols (e.g., identical LC-MS/MS conditions and sampling intervals) .

Q. What experimental strategies mitigate batch-to-batch variability in synthetic O-linoleyl-L-carnitine used for in vitro studies?

  • Methodology :

  • Synthesis : Employ orthogonal purification (e.g., reverse-phase HPLC followed by crystallization) and validate purity via NMR (≥95% purity) and elemental analysis.
  • Characterization : Use differential scanning calorimetry (DSC) to confirm thermal stability and high-resolution mass spectrometry (HRMS) for structural confirmation.
  • Documentation : Provide full synthetic procedures, including reaction yields and spectral data in supporting information .

Q. How can PICO and FINER frameworks be applied to formulate hypotheses about O-linoleyl-L-carnitine’s therapeutic potential in mitochondrial disorders?

  • Methodology :

  • PICO :
  • Population : Patients with primary carnitine deficiency (PCD).
  • Intervention : Oral O-linoleyl-L-carnitine supplementation (500 mg/day).
  • Comparison : Standard L-carnitine therapy.
  • Outcome : Serum acylcarnitine profiles and muscle fatigue indices.
  • FINER : Ensure the study is feasible (existing patient cohorts), novel (mechanistic insights into lipid transport), and ethically compliant (informed consent for genetic testing) .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of O-linoleyl-L-carnitine on cellular respiration rates?

  • Methodology : Use mixed-effects models to account for repeated measurements in cell cultures. Apply ANOVA with post-hoc Tukey tests for pairwise comparisons. For non-linear responses (e.g., hormetic effects), fit sigmoidal curves using four-parameter logistic regression. Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance .

Data Contradiction and Replication

Q. How should researchers address discrepancies in O-linoleyl-L-carnitine’s reported IC50 values across enzymatic assays?

  • Methodology : Replicate assays under standardized conditions (pH, temperature, substrate concentrations). Perform inter-laboratory studies to identify protocol divergences (e.g., pre-incubation times). Use Bland-Altman plots to assess systematic biases and publish raw data in repositories (e.g., Zenodo) for independent verification .

Q. What steps ensure reproducibility when replicating in vivo studies on O-linoleyl-L-carnitine’s hepatoprotective effects?

  • Methodology : Adhere to ARRIVE 2.0 guidelines for animal studies. Share detailed protocols for diet composition, housing conditions, and endpoint measurements. Use open-source platforms (e.g., protocols.io ) to document procedural nuances (e.g., gavage techniques). Validate findings via orthogonal assays (e.g., histopathology paired with serum ALT/AST levels) .

Tables for Methodological Reference

Parameter Recommended Practice Evidence Source
Analytical ValidationLC-MS/MS with ≤15% CV for precision
Preclinical BlindingDouble-blind dosing and data analysis
Literature Review CriteriaFINER framework for relevance screening
Synthetic Purity Standards≥95% purity via NMR and HRMS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linoleoylcarnitine
Reactant of Route 2
Reactant of Route 2
Linoleoylcarnitine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.